molecular formula C22H27N3O7S B075689 Unii-6PM4une85T CAS No. 1393-90-4

Unii-6PM4une85T

Cat. No. B075689
CAS RN: 1393-90-4
M. Wt: 477.5 g/mol
InChI Key: UXWOXTQWVMFRSE-JCSRQJCQSA-N
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Description

Unii-6PM4une85T, also known as (2S,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-oxane-3,4,5-triol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Unii-6PM4une85T is not yet fully understood. However, it is believed to exert its effects through various pathways, including the modulation of immune responses, the inhibition of oxidative stress, and the regulation of gene expression.
Biochemical and Physiological Effects:
Unii-6PM4une85T has been shown to exhibit various biochemical and physiological effects, including the modulation of immune responses, the inhibition of oxidative stress, and the regulation of gene expression. It has also been shown to enhance the stability and activity of enzymes, making it a useful additive in industrial processes.

Advantages and Limitations for Lab Experiments

The advantages of using Unii-6PM4une85T in lab experiments include its stability, solubility, and compatibility with various enzymes and proteins. However, its high cost and limited availability may pose challenges for researchers.

Future Directions

There are several future directions for the research of Unii-6PM4une85T. These include the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, and the development of new methods for its characterization and analysis.
Conclusion:
In conclusion, Unii-6PM4une85T is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-6PM4une85T and its applications in various fields.

Synthesis Methods

Unii-6PM4une85T is synthesized through the enzymatic conversion of sucrose by the enzyme sucrose phosphorylase. The reaction involves the transfer of a glucosyl moiety from sucrose to a phosphate group, resulting in the formation of a glucose-1-phosphate intermediate. This intermediate is then used to form Unii-6PM4une85T through a series of enzymatic reactions.

Scientific Research Applications

Unii-6PM4une85T has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and food science. In medicine, Unii-6PM4une85T has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
In biotechnology, Unii-6PM4une85T has been used as a substrate for the production of various enzymes and biofuels. It has also been shown to enhance the stability and activity of enzymes, making it a useful additive in industrial processes.
In food science, Unii-6PM4une85T has been used as a prebiotic, promoting the growth of beneficial bacteria in the gut. It has also been shown to improve the texture and flavor of food products, making it a useful ingredient in the food industry.

properties

IUPAC Name

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWOXTQWVMFRSE-JCSRQJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6PM4une85T

CAS RN

53216-90-3
Record name Griseoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53216-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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